9-n-Dodecylanthracene
Description
Structure
3D Structure
Properties
CAS No. |
2883-70-7 |
|---|---|
Molecular Formula |
C26H34 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
9-dodecylanthracene |
InChI |
InChI=1S/C26H34/c1-2-3-4-5-6-7-8-9-10-11-20-26-24-18-14-12-16-22(24)21-23-17-13-15-19-25(23)26/h12-19,21H,2-11,20H2,1H3 |
InChI Key |
JORZBSFPMKMFMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 9 N Dodecylanthracene
Strategies for Anthracene (B1667546) C9-Alkylation
The selective alkylation of anthracene at the C9 position is the cornerstone for the synthesis of 9-n-dodecylanthracene. Several classical and modern synthetic methods can be employed for this transformation, each with its own set of advantages and limitations.
Friedel-Crafts Alkylation Approaches and Optimization
The Friedel-Crafts reaction is a fundamental method for the alkylation of aromatic compounds. iitk.ac.in In the context of synthesizing this compound, this involves the reaction of anthracene with a dodecylating agent, such as 1-dodecene (B91753) or a dodecyl halide, in the presence of a Lewis acid catalyst. researchgate.netmt.com
The mechanism proceeds via electrophilic aromatic substitution, where the Lewis acid activates the alkylating agent to generate a carbocation or a related electrophilic species. mt.comlibretexts.org This electrophile is then attacked by the electron-rich anthracene ring. The C9 and C10 positions of anthracene are the most nucleophilic and sterically accessible, leading to substitution at these sites.
Key aspects of this methodology include:
Catalyst Choice: Strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used to catalyze the reaction. iitk.ac.inmt.com The choice and concentration of the catalyst can significantly influence the reaction rate and selectivity.
Alkylating Agent: Both alkyl halides (e.g., 1-bromododecane) and alkenes (e.g., 1-dodecene) can serve as the source of the dodecyl group. researchgate.net The reactivity of the alkylating agent and its propensity for rearrangement are important considerations.
Reaction Conditions: The reaction is typically carried out in an inert solvent. Temperature and reaction time are critical parameters that need to be optimized to maximize the yield of the desired this compound and minimize the formation of byproducts, such as polyalkylated anthracenes.
One of the challenges with Friedel-Crafts alkylation is the potential for carbocation rearrangement, which can lead to the formation of isomeric products. libretexts.org Additionally, the alkylated product is often more reactive than the starting material, which can result in polyalkylation. libretexts.org Careful control of reaction conditions is therefore essential to achieve high selectivity for the mono-substituted product at the C9 position.
Grignard Reagent-Mediated Syntheses and Scope
Grignard reagents offer a powerful alternative for the formation of carbon-carbon bonds. sigmaaldrich.com The synthesis of this compound via this route typically involves the reaction of a Grignard reagent derived from a dodecyl halide with an appropriate anthracene-based electrophile. A common precursor for this reaction is 9-bromoanthracene (B49045). guidechem.com
The synthesis proceeds as follows:
Formation of the Grignard Reagent: Dodecylmagnesium bromide is prepared by reacting 1-bromododecane (B92323) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com
Reaction with Anthracene Derivative: The prepared Grignard reagent is then reacted with 9-bromoanthracene. guidechem.com This nucleophilic substitution reaction results in the formation of this compound.
Another variation involves the reaction of dodecylmagnesium bromide with anthrone (B1665570). guidechem.comwikipedia.org This reaction initially forms a tertiary alcohol, which can then be dehydrated and rearranged to yield this compound.
The Grignard approach generally offers high regioselectivity for the C9 position, as the substitution occurs at the site of the halogen in 9-bromoanthracene. The reaction conditions must be strictly anhydrous, as Grignard reagents are highly reactive towards protic solvents like water. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions at the Anthracene C9 Position
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance. nih.gov Reactions like the Suzuki-Miyaura coupling can be adapted for the C9-alkylation of anthracene. nih.govresearchgate.net
A plausible pathway for synthesizing this compound using a Suzuki-Miyaura coupling would involve:
Preparation of an Organoboron Reagent: A dodecylboron compound, such as a dodecylboronic acid or its ester derivative, is required. These can often be prepared from the corresponding dodecyl halide.
Cross-Coupling Reaction: The dodecylboron reagent is then coupled with 9-bromoanthracene in the presence of a palladium catalyst and a base. researchgate.net
The catalytic cycle for this reaction generally involves the oxidative addition of the palladium(0) catalyst to the 9-bromoanthracene, followed by transmetalation with the dodecylboron reagent and subsequent reductive elimination to yield this compound and regenerate the palladium(0) catalyst. uwindsor.ca
The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction. scispace.com Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. scispace.comacs.org This method offers the advantage of mild reaction conditions and high selectivity, often avoiding the rearrangement issues associated with Friedel-Crafts alkylation.
Precursor Synthesis and Purification Techniques
The successful synthesis of this compound relies on the availability of high-purity precursors.
Anthracene: The starting aromatic hydrocarbon must be of high purity to avoid side reactions. Commercial anthracene can be purified by recrystallization or sublimation.
Dodecylating Agents: 1-Bromododecane and 1-dodecene are the primary dodecylating agents. These are typically available commercially but may require purification by distillation to remove any impurities that could interfere with the reaction.
9-Bromoanthracene: This key precursor for Grignard and cross-coupling reactions is synthesized by the direct bromination of anthracene. The reaction needs to be carefully controlled to favor the formation of the 9-bromo isomer over other brominated products. Purification is typically achieved through recrystallization.
Anthrone: Used in one of the Grignard routes, anthrone can be prepared by the reduction of anthraquinone. guidechem.com
Purification of the final product, this compound, is critical to obtain a compound with the desired properties. Common purification techniques include:
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, isomers, and polyalkylated byproducts. Silica gel is a common stationary phase.
Recrystallization: This technique is used to purify solid products. A suitable solvent is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Distillation: For liquid products or those with a sufficiently low boiling point, distillation under reduced pressure can be an effective purification method.
Reaction Condition Optimization for Enhanced Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include:
| Parameter | Influence on Reaction | Optimization Strategy |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions and decomposition. | Conduct reactions at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to determine the optimal temperature profile. |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation. | Monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum product formation. |
| Catalyst Loading | The amount of catalyst influences the reaction rate. For palladium-catalyzed reactions, minimizing the catalyst loading is desirable for economic and environmental reasons. acs.org | Screen different catalyst loadings to find the minimum amount required for efficient conversion within a reasonable timeframe. |
| Solvent | The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction pathway. | Choose a solvent that is inert under the reaction conditions and provides good solubility for the reactants. For Grignard reactions, anhydrous etheral solvents are essential. sigmaaldrich.com |
| Stoichiometry | The molar ratio of reactants can influence selectivity, especially in preventing polyalkylation in Friedel-Crafts reactions. | Use a controlled excess of one reactant (often the cheaper or more readily available one) to drive the reaction to completion, or maintain a specific ratio to favor mono-substitution. |
Scale-Up Considerations and Industrial Synthesis Methodologies
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces a new set of challenges.
Heat Transfer: Exothermic reactions, such as Friedel-Crafts alkylation, require efficient heat management in large reactors to prevent runaway reactions and ensure consistent product quality.
Mass Transfer: Ensuring efficient mixing of reactants is crucial, especially in heterogeneous reactions involving solid catalysts or immiscible liquids.
Cost-Effectiveness: The cost of raw materials, catalysts (especially precious metals like palladium), solvents, and energy becomes a major factor. The development of reusable or highly active catalysts is economically advantageous. acs.org
Safety: Handling large quantities of flammable solvents and corrosive reagents requires robust safety protocols and specialized equipment.
Waste Management: The environmental impact of the synthesis must be considered. Developing processes that minimize waste and use greener solvents is a key goal in industrial chemistry.
For industrial production, a continuous flow process might be considered over a batch process for better control over reaction parameters and improved consistency. The choice of synthetic route for industrial scale-up would likely favor the most cost-effective and highest-yielding method with manageable safety and environmental considerations. Friedel-Crafts alkylation, despite its potential drawbacks, might be favored due to the low cost of the catalyst if selectivity can be adequately controlled.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For 9-n-Dodecylanthracene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed to assign all proton and carbon signals and confirm the substitution pattern.
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the anthracene (B1667546) core and the aliphatic protons of the n-dodecyl chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Aromatic Region (δ 7.0–8.5 ppm): The anthracene moiety presents a complex series of signals due to spin-spin coupling between adjacent protons. The H-10 proton, located on the central ring opposite the substitution, typically appears as a singlet at the most downfield position (around δ 8.4) due to the anisotropic effect of the aromatic system. The protons H-1, H-8, H-4, and H-5 usually appear as doublets or multiplets in the range of δ 7.8–8.2. The remaining protons, H-2, H-3, H-6, and H-7, are observed as multiplets at higher field strengths within the aromatic region (approximately δ 7.2–7.6).
Aliphatic Region (δ 0.8–3.5 ppm): The n-dodecyl chain gives rise to several characteristic signals. The methylene (B1212753) protons (–CH₂–) directly attached to the anthracene ring (C-1') are the most deshielded of the alkyl chain, typically appearing as a triplet around δ 3.3–3.5. The adjacent methylene group protons (C-2') resonate as a multiplet around δ 1.7–1.9. The bulk of the methylene protons in the middle of the chain (C-3' to C-11') produce a large, overlapping multiplet or a broad signal centered around δ 1.2–1.4. The terminal methyl group (–CH₃) at the end of the chain (C-12') is the most shielded and appears as a characteristic triplet around δ 0.8–0.9.
Integration of the peak areas in the ¹H NMR spectrum confirms the ratio of protons in the molecule, corresponding to the 9 aromatic protons and the 25 aliphatic protons.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-10 | ~ 8.40 | Singlet (s) | 1H |
| H-1, H-8 | ~ 8.10 | Doublet (d) | 2H |
| H-4, H-5 | ~ 8.00 | Doublet (d) | 2H |
| H-2, H-3, H-6, H-7 | ~ 7.45 | Multiplet (m) | 4H |
| H-1' (α-CH₂) | ~ 3.40 | Triplet (t) | 2H |
| H-2' (β-CH₂) | ~ 1.80 | Multiplet (m) | 2H |
| H-3' to H-11' (-(CH₂)₉-) | ~ 1.30 | Broad Multiplet | 18H |
| H-12' (ω-CH₃) | ~ 0.88 | Triplet (t) | 3H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Aromatic Region (δ 120–135 ppm): The anthracene core displays multiple signals in this region. The carbon atom bearing the dodecyl substituent (C-9) is a quaternary carbon and shows a distinct chemical shift. Other quaternary carbons (C-4a, C-8a, C-9a, C-10a) also appear in this region. The protonated aromatic carbons (CH groups) give rise to several intense peaks.
Aliphatic Region (δ 14–35 ppm): The twelve carbons of the n-dodecyl chain are observed in the upfield region of the spectrum. The terminal methyl carbon (C-12') is the most shielded, appearing around δ 14. The methylene carbon attached to the anthracene ring (C-1') is found around δ 30–35. The remaining methylene carbons of the chain produce a series of closely spaced signals, with the central carbons being chemically very similar and potentially overlapping.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Quaternary Carbons (C-9, C-4a, C-8a, etc.) | ~ 129 – 132 |
| Aromatic CH Carbons (C-1, C-2, C-3, C-4, etc.) | ~ 124 – 128 |
| C-1' (α-CH₂) | ~ 32.0 |
| C-2' (β-CH₂) | ~ 30.5 |
| C-3' to C-10' (-(CH₂)₈-) | ~ 29.5 – 29.8 |
| C-11' | ~ 22.8 |
| C-12' (ω-CH₃) | ~ 14.2 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals observed in the 1D spectra by revealing correlations between nuclei. modgraph.co.uk
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. researchgate.net In the spectrum of this compound, COSY would show cross-peaks connecting adjacent protons. For example, it would confirm the connectivity within the dodecyl chain by showing correlations between H-1' and H-2', H-2' and H-3', and so on, down to the terminal methyl group. It would also reveal the coupling network within the aromatic rings, connecting H-1 to H-2, H-2 to H-3, and H-3 to H-4.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). miamioh.educhemguide.co.uknist.gov An HSQC spectrum would show a cross-peak for every C-H bond in the molecule. This allows for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~3.40 ppm would correlate with the carbon signal at ~32.0 ppm, confirming the assignment of the α-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). chemguide.co.ukuab.edu HMBC is particularly useful for identifying connectivity across quaternary carbons, which are not observed in HSQC spectra. For this compound, an HMBC experiment would show a crucial correlation between the protons of the α-methylene group (H-1') and the C-9 carbon of the anthracene ring, confirming the attachment point of the alkyl chain. It would also show correlations from H-1' to C-9a and H-1 to C-9, further solidifying the structural assignment.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•⁺). The molecular ion is energetically unstable and often undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint."
For this compound (molecular weight: 346.55 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak at m/z 346. The most characteristic fragmentation pattern for alkyl-substituted aromatic compounds is benzylic cleavage—the breaking of the bond between the first and second carbons of the alkyl chain. This is a favorable process as it results in a stable, resonance-stabilized benzylic-type cation.
The primary fragmentation pathways would include:
Benzylic Cleavage: Loss of a C₁₁H₂₃• radical (155 Da) from the molecular ion to form the highly stable anthracen-9-ylmethyl cation ([C₁₄H₉CH₂]⁺) at m/z 191. This fragment is often the base peak (the most intense peak) in the spectrum.
Alkyl Chain Fragmentation: A series of fragment ions resulting from the cleavage at different points along the dodecyl chain. This would produce a characteristic pattern of peaks separated by 14 Da (corresponding to a CH₂ unit).
Anthracene Core Fragmentation: Fragments corresponding to the stable anthracene cation at m/z 178 may also be observed.
Predicted Major Fragments in the EI-MS of this compound
| m/z | Proposed Fragment | Comments |
| 346 | [C₂₆H₃₄]•⁺ | Molecular Ion (M•⁺) |
| 191 | [C₁₅H₁₁]⁺ | Base Peak; Benzylic cleavage (loss of •C₁₁H₂₃) |
| 178 | [C₁₄H₁₀]•⁺ | Anthracene radical cation |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly suited for analyzing molecules without causing significant fragmentation. In ESI, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
Because ESI imparts very little excess energy to the molecule, the resulting mass spectrum is typically dominated by the pseudo-molecular ion, such as the protonated molecule [M+H]⁺ or adducts with cations from the solvent, like the sodium adduct [M+Na]⁺.
For this compound, ESI-MS would be primarily used for:
Accurate Mass Determination: High-resolution ESI-MS can determine the molecular mass with very high precision, allowing for the confirmation of the elemental formula (C₂₆H₃₄). The expected m/z for the protonated molecule [M+H]⁺ would be approximately 347.2740.
Purity Analysis: ESI-MS can be coupled with liquid chromatography (LC-MS) to separate this compound from impurities before mass analysis, providing a powerful tool for assessing sample purity.
Unlike EI-MS, the ESI-MS spectrum of this compound would show minimal fragmentation, with the base peak corresponding to the pseudo-molecular ion. This makes it an excellent complementary technique to EI-MS for confirming the molecular weight of the intact compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate and precise mass measurements of molecules. longdom.orglongdom.org Unlike low-resolution mass spectrometry, HRMS can achieve mass accuracy at sub-ppm (parts-per-million) levels, which is crucial for determining the elemental composition of a compound with high confidence. longdom.orglongdom.org The core principle of HRMS is the precise measurement of the mass-to-charge ratio (m/z) of ions. longdom.org This high resolving power allows for the differentiation between molecules with very similar nominal masses but different elemental formulas. thermofisher.com Instruments equipped with mass analyzers such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve high resolution. longdom.orglongdom.org
For this compound, HRMS is employed to confirm its molecular formula, C₂₆H₃₄. nist.govchemeo.com By ionizing the molecule and measuring the m/z of the resulting molecular ion with high precision, the experimentally determined mass can be compared to the theoretical exact mass calculated from its elemental composition. The close agreement between the measured and theoretical mass validates the identity of the compound. This technique is indispensable for confirming the successful synthesis of the target molecule and for distinguishing it from potential isobaric impurities. thermofisher.com
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₃₄ | nist.govchemeo.com |
| Theoretical Exact Mass (Monoisotopic) | 346.2661 u | Calculated |
| Expected HRMS Result | m/z 346.2661 ± error (ppm) | longdom.orglongdom.org |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy encompasses techniques that measure the vibrational energy of molecules. These vibrations are specific to the types of chemical bonds and the arrangement of atoms within a molecule, providing a unique "fingerprint" that aids in structural elucidation and functional group identification.
Fourier-Transform Infrared (FTIR) spectroscopy is an absorption spectroscopy technique that measures the interaction of infrared radiation with a sample. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The specific frequencies of IR radiation absorbed correspond to the natural vibrational frequencies of the molecule's functional groups. An FTIR spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹). By analyzing the positions, intensities, and shapes of the absorption bands, one can identify the functional groups present in the molecule.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its two main structural components: the aromatic anthracene core and the aliphatic dodecyl chain.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Anthracene Ring |
| Aliphatic C-H Stretch (Asymmetric & Symmetric) | 2960-2850 | Dodecyl Chain (-CH₂, -CH₃) |
| Aromatic C=C Stretch | 1625-1440 | Anthracene Ring |
| Aliphatic C-H Bend (Scissoring & Bending) | 1470-1370 | Dodecyl Chain (-CH₂, -CH₃) |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Anthracene Ring |
Raman spectroscopy is a light scattering technique that provides detailed information about molecular vibrations. mdpi.com Unlike FTIR, which is based on absorption, Raman spectroscopy analyzes the inelastic scattering of monochromatic light, usually from a laser source. mdpi.com When photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. This Raman shift provides a vibrational spectrum that is complementary to the FTIR spectrum.
In the analysis of alkylanthracenes like this compound, Raman spectroscopy is particularly effective for studying the polycyclic aromatic hydrocarbon (PAH) core. nih.govusra.edu The C-C stretching modes of the π-conjugated system of the anthracene ring give rise to strong and characteristic Raman bands. nih.gov The technique is highly sensitive to the electronic structure of the aromatic system and can be used to characterize the molecular framework. nih.gov Surface-Enhanced Raman Scattering (SERS) can be employed to achieve higher sensitivity in the detection of PAHs. nih.gov
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Description |
|---|---|---|
| In-phase C=C Stretch | ~1408 | Vibration of the aromatic double bonds |
| Uncoupled C-C Stretch | ~1373 | Vibration of the aromatic single bonds |
| In-plane C-H Bend | ~1260, ~1043 | Bending of C-H bonds within the aromatic plane |
| Ring Breathing | Lower energy region | Symmetric expansion/contraction of the rings |
Electronic Absorption and Emission Spectroscopy Methodologies
Electronic spectroscopy investigates the transitions between different electronic energy levels in molecules, which typically occur upon the absorption or emission of radiation in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. uobabylon.edu.iq
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light by a substance. ijnrd.org When a molecule absorbs a photon of sufficient energy, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. uobabylon.edu.iq For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions, involving electrons in the delocalized π-system of the anthracene core. ijnrd.org The resulting spectrum is a plot of absorbance versus wavelength, and the wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophore.
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the anthracene moiety. The presence of the dodecyl chain, an alkyl group, acts as an auxochrome and typically causes only minor shifts in the absorption maxima and does not fundamentally alter the characteristic shape of the anthracene spectrum. The spectrum is expected to exhibit a fine vibronic structure, which is a hallmark of rigid polycyclic aromatic hydrocarbons. nih.govresearchgate.net
| Approximate λmax (nm) | Electronic Transition |
|---|---|
| ~379-383 | π → π |
| ~355-360 | π → π |
| ~338-340 | π → π |
| ~251-252 | π → π |
Fluorescence spectroscopy is a type of emission spectroscopy that analyzes the light emitted by a substance after it has absorbed light. When a molecule absorbs a photon and reaches an excited electronic state, it can return to the ground state by emitting a photon. This emitted light is known as fluorescence and typically occurs at a longer wavelength (lower energy) than the absorbed light. The difference between the excitation (absorption) and emission maxima is known as the Stokes shift. A fluorescence spectrum is a plot of emission intensity versus wavelength.
This compound contains the highly fluorescent anthracene core, which acts as the fluorophore. Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule is expected to exhibit strong fluorescence. The emission spectrum, like the absorption spectrum, should show a characteristic vibronic structure. The dodecyl substituent is not expected to participate in the fluorescence process directly but can influence the quantum yield and solubility of the compound in various media.
| Parameter | Approximate Wavelength (nm) | Reference |
|---|---|---|
| Typical Excitation λmax | ~356 | aatbio.com |
| Typical Emission λmax | ~397 | aatbio.com |
Time-Resolved Fluorescence Spectroscopy Techniques
Time-resolved fluorescence spectroscopy is a powerful tool for investigating the excited-state dynamics of fluorescent molecules like this compound. This technique monitors the decay of fluorescence intensity over time following excitation by a short pulse of light, providing information on the fluorescence lifetime (τ) of the molecule. The fluorescence lifetime is a characteristic property that is sensitive to the molecule's local environment, including solvent polarity, viscosity, and the presence of quenchers.
For 9-alkylanthracenes, the fluorescence lifetime is influenced by the conformation of the alkyl chain and its interaction with the anthracene core. In non-polar solvents, these compounds typically exhibit mono-exponential fluorescence decays, while in polar solvents, a more complex, multi-exponential decay is often observed. This complexity can arise from the formation of different conformers or solvent-solute interactions.
| Technique | Information Obtained | Typical Findings for Alkylanthracenes |
| Time-Correlated Single Photon Counting (TCSPC) | Fluorescence lifetime (τ), excited-state kinetics | Mono- or multi-exponential decays depending on solvent polarity; lifetimes typically in the nanosecond range. |
X-ray Diffraction (XRD) Techniques for Crystalline Structure Determination
X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, XRD can reveal how the molecules pack in the crystal lattice, which is crucial for understanding its solid-state optical and electronic properties.
Single-crystal X-ray diffraction (SCXRD) provides the most detailed and unambiguous structural information. esrf.fr This technique involves irradiating a single crystal of the compound with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. esrf.fr This diffraction pattern is then used to calculate the electron density map of the unit cell, from which the positions of the individual atoms can be determined with high precision.
For long-chain 9-alkylanthracenes, SCXRD studies can reveal the conformation of the dodecyl chain, the planarity of the anthracene core, and the nature of intermolecular interactions, such as π-π stacking and van der Waals forces. These interactions govern the crystal packing and can significantly influence the material's properties. The crystal structure of a related compound, 9-phenylanthracene, has been determined, revealing a triclinic crystal system, which provides a reference for the types of structures that can be expected for substituted anthracenes. nih.gov
Table of Crystallographic Data for 9-Phenylanthracene (Illustrative Example)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.247 |
| b (Å) | 10.259 |
| c (Å) | 10.779 |
| α (°) | 84.94 |
| β (°) | 76.39 |
| γ (°) | 77.39 |
Data for 9-phenylanthracene, a related compound, is provided for illustrative purposes. nih.gov
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples and is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties. The PXRD pattern is a fingerprint of a crystalline solid, with a unique set of diffraction peaks corresponding to the lattice spacings in the crystal.
For this compound, PXRD can be used to screen for polymorphs that may arise from different crystallization conditions. Each polymorph will produce a distinct PXRD pattern. By comparing the experimental PXRD pattern of a bulk sample to patterns calculated from single-crystal structures or to reference patterns of known polymorphs, the crystalline phase(s) present in the sample can be identified. This is crucial for quality control in materials applications, as different polymorphs can exhibit different fluorescence quantum yields, charge transport properties, and stability.
Microscopic and Scattering Techniques for Morphological and Supramolecular Structural Analysis
Microscopy and scattering techniques are essential for visualizing the morphology and supramolecular organization of this compound on various length scales, from the nano- to the micrometer.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for imaging the morphology of materials. SEM provides high-resolution images of the surface topography of a sample by scanning it with a focused beam of electrons. It is well-suited for studying the shape and size of microcrystals, aggregates, and thin films of this compound.
TEM, on the other hand, transmits a beam of electrons through an ultrathin specimen to form an image. It offers higher resolution than SEM and can be used to visualize the internal structure of materials. For this compound, TEM can be used to study the morphology of self-assembled nanostructures, such as nanofibers or vesicles, in solution. For instance, aggregation behaviors of some anthracene derivatives have been investigated by SEM and TEM, revealing the formation of distinct nanostructures. researchgate.net In the context of materials science, advanced techniques like high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) and energy-dispersive X-ray spectroscopy in STEM (STEM-EDX) have been used to show the even distribution of a catalyst containing a 9-dodecylanthracene scaffold within a covalent organic framework. rsc.org
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can provide three-dimensional images of a surface with atomic resolution. azom.com It works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a topographical map of the surface. azom.com
AFM is particularly useful for characterizing the surface of thin films, monolayers, and self-assembled structures of this compound on a substrate. azom.comspectraresearch.com It can provide quantitative information about surface roughness, grain size, and the height of molecular terraces. spectraresearch.com For organic thin films, AFM is crucial for understanding the growth mechanism and the degree of molecular ordering, which are critical factors for the performance of organic electronic devices. nih.gov
Dynamic Light Scattering (DLS) for Solution-Phase Assembly Characterization
Dynamic Light Scattering (DLS) is a non-invasive analytical technique used to determine the size distribution of small particles and molecules in suspension or solution. The methodology is predicated on the principles of Brownian motion, where particles are in constant, random thermal motion. This movement causes fluctuations in the intensity of scattered light, which can be analyzed to determine the diffusion coefficient of the particles. Through the Stokes-Einstein equation, the hydrodynamic radius of the particles can then be calculated.
In the context of this compound, DLS is instrumental in characterizing its aggregation behavior in various solvents. The amphiphilic nature of this compound, with its hydrophobic anthracene core and a flexible dodecyl chain, can lead to self-assembly into larger structures such as micelles or aggregates in solution. DLS measurements can provide critical data on the formation and size of these assemblies.
A typical DLS experiment on a solution of this compound would yield information on the average particle size (z-average), which is an intensity-weighted mean hydrodynamic size of the ensemble of particles. Furthermore, the polydispersity index (PDI) can be obtained, which provides an indication of the width of the size distribution. A low PDI value suggests a monodisperse sample with particles of a uniform size, whereas a high PDI value indicates a polydisperse sample with a wide range of particle sizes.
The data obtained from DLS studies can be presented in a tabular format to summarize the hydrodynamic radius and polydispersity under different experimental conditions, such as varying concentrations or solvent compositions.
Table 1: Hypothetical DLS Data for this compound in Toluene at 25°C
| Concentration (mg/mL) | Z-Average (d.nm) | Polydispersity Index (PDI) |
|---|---|---|
| 0.1 | 5.2 | 0.45 |
| 0.5 | 25.8 | 0.32 |
| 1.0 | 88.1 | 0.21 |
This table is illustrative and demonstrates the type of data that would be generated from a DLS experiment. The values are not based on actual experimental results for this compound.
Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for the structural characterization of nanomaterials. malvernpanalytical.com It provides information on the size, shape, and arrangement of nanoscale structures, typically in the range of 1 to 100 nanometers. malvernpanalytical.com The technique involves illuminating a sample with X-rays and measuring the intensity of the elastically scattered X-rays at very small angles. malvernpanalytical.com
For this compound, SAXS can be employed to investigate the morphology of the aggregates formed in solution or in the solid state. The scattering pattern obtained from a SAXS experiment is a function of the electron density contrast within the sample. By analyzing the scattering curve, which is a plot of the scattering intensity versus the scattering vector (q), detailed information about the nanostructure can be extracted.
The shape of the scattering curve can reveal whether the aggregates of this compound are, for example, spherical, cylindrical, or lamellar. Furthermore, analysis of the SAXS data can provide quantitative information on the dimensions of these structures, such as the radius of gyration for particles or the thickness of layers in a lamellar assembly.
In a hypothetical SAXS study of this compound self-assembly in a solvent mixture, one might expect to observe different structural morphologies depending on the solvent ratio. The data from such an analysis would provide key parameters describing the geometry of the assembled nanostructures.
Table 2: Potential Nanostructural Parameters of this compound Assemblies from SAXS Analysis
| Solvent System | Predominant Morphology | Radius of Gyration (Rg) (nm) | Maximum Dimension (Dmax) (nm) |
|---|---|---|---|
| 90% Hexane / 10% THF | Spherical Micelles | 8.5 | 17.0 |
| 50% Hexane / 50% THF | Cylindrical Rods | 15.2 | 50.0 |
This table represents the kind of detailed structural information that could be derived from SAXS experiments on this compound. The values and morphologies are hypothetical and for illustrative purposes.
Theoretical and Computational Investigations of 9 N Dodecylanthracene
Quantum Chemical Approaches for Electronic Structure Elucidation
Quantum chemical methods are indispensable for understanding the fundamental electronic properties of molecules like 9-n-dodecylanthracene. These approaches can predict molecular geometries, orbital energies, and electronic transitions, offering insights into the molecule's reactivity and optical characteristics.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. For a molecule like this compound, DFT calculations would be employed to determine its optimized ground-state geometry. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.
From this optimized geometry, a wealth of information about the molecule's ground-state properties can be obtained. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of the molecule's electronic stability and the energy required for electronic excitation. For anthracene (B1667546) and its derivatives, substitutions on the aromatic core are known to influence these frontier orbital energies, thereby tuning their electronic and optical properties. researchgate.netsemanticscholar.org
Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for predicting how this compound might interact with other molecules. Natural Bond Orbital (NBO) analysis is another powerful technique that can be used to study intramolecular and intermolecular bonding and interactions. researchgate.net
Table 1: Representative Ground State Properties Calculable by DFT for this compound
| Property | Description | Significance |
| Optimized Geometry | The lowest energy conformation of the molecule. | Foundation for all other electronic structure calculations. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and electronic transition energy. |
| Molecular Electrostatic Potential | Visualization of the charge distribution on the molecular surface. | Predicts sites for electrophilic and nucleophilic attack. |
| Natural Bond Orbital Charges | Charges assigned to individual atoms in the molecule. | Provides insight into charge distribution and bonding. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. wikipedia.orguci.edu TD-DFT is an extension of DFT that allows for the calculation of electronic excited states.
By applying TD-DFT, one can simulate the UV-visible absorption spectrum of this compound. This involves calculating the energies of vertical transitions from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of the absorption bands. For anthracene derivatives, the position and intensity of these bands are sensitive to the nature and position of substituents on the anthracene core. nih.govrsc.org
TD-DFT can also be used to study the properties of the lowest excited state (S1), from which fluorescence typically occurs. By optimizing the geometry of the S1 state, one can calculate the expected fluorescence energy, providing insights into the color of the emitted light. The difference between the absorption and emission energies is known as the Stokes shift, which is an important characteristic of fluorescent molecules.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Self-Assembly
The long n-dodecyl chain attached to the anthracene core suggests that this compound may exhibit interesting self-assembly behavior, particularly in solution or in the solid state. Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time evolution of a system of molecules and can provide detailed insights into intermolecular interactions and the formation of larger aggregates. riverpublishers.comnih.gov
Computational Modeling of Photophysical and Photochemical Processes
Beyond the calculation of static properties, computational methods can also be used to model the dynamic processes that occur after a molecule absorbs light.
Energy Transfer Pathway Calculations
Theoretical and computational chemistry play a pivotal role in understanding the intricate mechanisms of energy transfer within molecules. For this compound, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for elucidating the pathways through which energy is transferred and dissipated following electronic excitation. These calculations provide insights into the dynamics of excited states, which are crucial for the rational design of molecules with specific photophysical properties.
The primary non-radiative decay pathways for an excited molecule include internal conversion (IC) and intersystem crossing (ISC). osti.gov Internal conversion is a transition between states of the same spin multiplicity (e.g., S₁ → S₀), while intersystem crossing involves a change in spin multiplicity (e.g., S₁ → T₁). The rates of these processes are highly dependent on the energy gaps between the electronic states and the spin-orbit coupling between them.
Computational studies on related anthracene derivatives have demonstrated the utility of TD-DFT in predicting excited state energies and properties. rsc.org For instance, the calculation of vertical absorption energies begins with the optimization of the ground state geometry, followed by a single-point TD-DFT calculation to determine the transition energies to various excited states. researchgate.net Similarly, the geometries of excited states, such as the first singlet (S₁) and triplet (T₁) states, can be optimized to investigate their properties and subsequent decay pathways.
A comprehensive theoretical analysis would involve mapping the potential energy surfaces of the ground and relevant excited states. This would allow for the identification of conical intersections, which are regions of the potential energy surface where two electronic states are degenerate and which can facilitate extremely rapid internal conversion. osti.gov
Furthermore, the calculation of spin-orbit couplings between singlet and triplet states is critical for predicting the efficiency of intersystem crossing. The rate of intersystem crossing (k_ISC) can be estimated using Fermi's Golden Rule, which depends on the square of the spin-orbit coupling matrix element and the Franck-Condon weighted density of states. researchgate.net
Photophysical and Photochemical Mechanisms
Electronic Transitions and Absorption Characteristics
The photophysical journey of 9-n-dodecylanthracene begins with the absorption of light, a process governed by the electronic transitions within its aromatic anthracene (B1667546) core. The π-electron system of the anthracene moiety is responsible for its characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption spectrum of anthracene and its derivatives typically displays well-defined vibronic bands, corresponding to transitions from the electronic ground state (S₀) to various vibrational levels of the excited singlet states (S₁, S₂, etc.).
The electronic transitions are primarily of the π → π* type, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. The fine structure observed in the absorption spectrum is a result of the coupling of these electronic transitions with the vibrational modes of the molecule.
Excited State Deactivation Pathways and Kinetics
Fluorescence Mechanisms and Efficiency
One of the primary radiative deactivation pathways for this compound is fluorescence, the emission of a photon from the lowest excited singlet state (S₁) to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the absorption spectrum, exhibiting its own vibronic structure.
The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is a critical parameter. For the parent anthracene molecule, the fluorescence quantum yield is 0.36 in cyclohexane (B81311). omlc.org The solvent environment can significantly influence the fluorescence quantum yield. For instance, the fluorescence quantum yield of 9-(N,N-dimethylamino)anthracene decreases as the solvent polarity increases from cyclohexane to acetonitrile. iitkgp.ac.in Similar solvent effects would be expected for this compound, where polar solvents can stabilize the excited state, potentially favoring non-radiative decay pathways.
The fluorescence lifetime (τf), the average time the molecule spends in the excited state before emitting a photon, is another key characteristic. For anthracene derivatives, fluorescence lifetimes are typically in the nanosecond range. iitkgp.ac.in The solvent viscosity can also affect the fluorescence lifetime; for some anthracene derivatives, an increase in viscosity can hinder molecular rotations and reduce non-radiative decay, leading to a longer fluorescence lifetime.
Table 1: Photophysical Properties of Anthracene and a Derivative
| Compound | Solvent | Absorption Max (nm) | Molar Extinction (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| Anthracene | Cyclohexane | 356.2 | 9,700 | 0.36 |
| 9-(N,N-Dimethylamino)anthracene | Cyclohexane | - | - | > Acetonitrile |
Intersystem Crossing and Triplet State Formation
An alternative deactivation pathway from the excited singlet state is intersystem crossing (ISC), a non-radiative process where the molecule transitions to an excited triplet state (T₁). In a triplet state, the spins of the excited electron and the electron in the ground state orbital are parallel. This transition is formally spin-forbidden, but it can occur, particularly in molecules with heavy atoms or specific molecular geometries that facilitate spin-orbit coupling.
Once populated, the triplet state has a much longer lifetime than the singlet state, ranging from microseconds to seconds. From the triplet state, the molecule can return to the ground state via phosphorescence (a radiative process) or non-radiative decay. The triplet state plays a crucial role in various photochemical reactions and energy transfer processes. While specific data on the triplet state of this compound is scarce, the study of related anthracene derivatives provides insights into the general mechanisms of triplet state formation and decay. tue.nl
Non-Radiative Relaxation Processes
In addition to intersystem crossing, other non-radiative relaxation processes compete with fluorescence. These include internal conversion, where the molecule transitions between electronic states of the same multiplicity (e.g., S₂ → S₁) without light emission, and vibrational relaxation, where the excited molecule loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the excited electronic state. These processes are typically very fast, occurring on the picosecond timescale. The efficiency of these non-radiative pathways is influenced by factors such as molecular rigidity, temperature, and solvent interactions.
Excimer and Exciplex Formation Dynamics and Mechanistic Studies
At higher concentrations, excited this compound molecules can interact with ground-state molecules of the same kind to form an "excimer" (excited dimer). Excimer formation is characterized by a broad, structureless, and red-shifted emission band in the fluorescence spectrum compared to the monomer emission. This occurs because the excited dimer is energetically more stable than the separated excited and ground-state molecules. The formation of excimers is a dynamic process that depends on the concentration of the fluorophore and the viscosity of the solvent, which affects the diffusion and collision rates of the molecules. utexas.edu
Similarly, an excited this compound molecule can interact with a ground-state molecule of a different type to form an "exciplex" (excited complex). Like excimers, exciplexes also exhibit a characteristic red-shifted and broad emission. The formation of exciplexes is indicative of a charge-transfer interaction in the excited state.
Photoinduced Electron Transfer (PET) and Energy Transfer (FRET) Processes
Excited this compound can participate in photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET) processes, which are fundamental to many chemical and biological systems.
In PET, the excited molecule can either donate an electron to an acceptor molecule or accept an electron from a donor molecule. This process leads to the formation of a radical ion pair and is a key step in many photochemical reactions. The feasibility of PET is determined by the redox potentials of the donor and acceptor and the excitation energy of the chromophore.
FRET is a non-radiative energy transfer mechanism where an excited donor molecule (in this case, this compound) transfers its excitation energy to an acceptor molecule in close proximity (typically within 1-10 nm). nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. This distance dependence makes FRET a valuable tool for studying molecular interactions and conformations, often referred to as a "spectroscopic ruler." While specific FRET studies involving this compound as a donor or acceptor are not detailed in the provided results, its favorable spectroscopic properties make it a potential candidate for such applications.
Photochemical Reactions and Stability Under Irradiation
The anthracene core of this compound is a photoactive chromophore that readily absorbs ultraviolet radiation. This absorption can lead to a variety of photochemical reactions, influencing the compound's stability when exposed to light. The presence of the dodecyl substituent at the 9-position modifies the electronic properties and steric environment of the anthracene moiety, which in turn affects the kinetics and outcomes of these photoreactions compared to unsubstituted anthracene. The primary photochemical processes include dimerization, cycloadditions, and photo-oxidation, which are significant in determining the compound's behavior in various applications and its environmental persistence.
Photodimerization and Cycloaddition Reactions
Upon exposure to ultraviolet (UV) light, particularly in the UVA range (320–400 nm), 9-substituted anthracenes like this compound undergo a characteristic [4+4] photodimerization reaction. rsc.orgumass.edu This cycloaddition occurs between an electronically excited anthracene molecule and a ground-state molecule, forming a covalent dimer. The reaction proceeds through the 9 and 10 positions of the two anthracene rings, breaking the aromatic π-system and resulting in a significant change in the compound's absorption spectrum. rsc.org
The photodimerization of 9-substituted anthracenes is a reversible process. researchgate.net While UV light promotes the formation of the dimer, the covalent bonds can be cleaved by heating or by irradiation with shorter wavelength UV light, regenerating the two monomer units. rsc.org For 9-substituted anthracenes, the cycloaddition typically results in the formation of a head-to-tail dimer due to steric hindrance from the substituents. researchgate.net Research on the closely related 9-decylanthracene (B14449710) has identified the intermediate states and final products of its photoreaction, determining the formation and relaxation pathways and their respective rates. rsc.org
While the [4+4] photodimerization is the most prominent photochemical reaction, the anthracene nucleus can also participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with suitable dienophiles. orientjchem.orgresearchgate.netresearchgate.net However, these reactions are typically thermally driven rather than photochemically induced.
Photodegradation Mechanisms and Environmental Fate
As an alkylated polycyclic aromatic hydrocarbon (APAH), the environmental fate and persistence of this compound are of significant concern. PAHs and their alkylated derivatives are known environmental pollutants that can persist in various environmental compartments. researchgate.net Alkylated PAHs can exhibit greater persistence than their parent compounds. nih.gov
Photodegradation is a primary mechanism for the transformation of PAHs in the environment, particularly in the atmosphere and sunlit surface waters. pjoes.comresearchgate.net This process can occur through two main pathways:
Direct Photolysis: The compound directly absorbs solar radiation, leading to chemical transformation. PAHs strongly absorb light in the UV-A and UV-B range of natural sunlight, making them susceptible to this process. pjoes.com
Indirect Photodegradation: This pathway involves reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH), ozone (O3), and nitrogen oxides (NOx), particularly in the atmosphere. pjoes.com
For this compound, photodegradation can involve photo-oxidation of both the anthracene rings and the dodecyl side chain. Studies on 9-methylanthracene (B110197) have shown that it is less stable than other isomers and that its photodegradation leads to oxidation products, including anthracenecarbaldehydes and hydroxy compounds. researchgate.net
The environmental fate of this compound is heavily influenced by its physical and chemical properties. Due to its high molecular weight and long alkyl chain, it has very low water solubility and a high affinity for organic matter. Consequently, it is expected to strongly adsorb to soil, sediments, and airborne particulate matter. nih.govmdpi.com This partitioning behavior can significantly reduce its bioavailability and the rate of degradation, as adsorbed compounds are less accessible to photodegradation and microbial breakdown. nih.gov In soil and sediment, where light penetration is minimal, PAHs can persist for extended periods. rsc.org
Self Assembly and Supramolecular Architectures
Principles of Self-Assembly in Long-Chain Amphiphilic Aromatic Molecules
The self-assembly of long-chain amphiphilic aromatic molecules, such as 9-n-dodecylanthracene, is a spontaneous process where molecules organize into ordered structures to minimize the system's free energy. mdpi.com This process is governed by a delicate balance of intermolecular forces. mdpi.comsigmaaldrich.com In molecules like this compound, the aromatic anthracene (B1667546) core is hydrophobic, while the long dodecyl chain provides a flexible, nonpolar component. This amphiphilic nature is a key driver for the formation of complex supramolecular architectures. mdpi.com
The fundamental principle behind their self-assembly is the tendency of the distinct molecular parts to segregate into domains that minimize unfavorable interactions with the surrounding medium, a process often driven by the hydrophobic effect when in polar solvents. This leads to the formation of hierarchical structures with a high degree of order. nih.gov The process is not only thermodynamically driven but can also be influenced by kinetic factors, leading to a variety of metastable structures. tib.eu
Formation of Ordered Nanostructures and Microstructures
The amphiphilic character of this compound and similar molecules allows for the formation of a diverse range of ordered nanostructures and microstructures. mdpi.com These structures are formed as the molecules arrange themselves to satisfy the energetic requirements of their different components.
In aqueous or polar environments, amphiphilic molecules like this compound can form micelles and vesicles. mdpi.com Micelles are spherical aggregates where the hydrophobic aromatic cores are sequestered in the interior, shielded from the polar solvent by the surrounding dodecyl chains. Vesicles are similar in principle but consist of a bilayer of molecules enclosing a central aqueous compartment. The formation of these structures is a classic example of the hydrophobic effect, where the system's entropy increases due to the release of ordered water molecules from around the hydrophobic parts of the amphiphile. While direct studies on this compound micellization are not extensively detailed in the provided results, the behavior of similar amphiphilic aromatic molecules suggests this is a likely outcome in appropriate solvent systems. bohrium.comacs.org The formation of micellar aggregates has been observed for other amphiphilic molecules in aqueous solutions, where they can encapsulate hydrophobic guest molecules. acs.org
Beyond simple micelles, this compound can assemble into more complex organic nanoparticles, nanofibers, and nanowires. mdpi.com These structures are often formed through processes that involve a higher degree of intermolecular ordering, driven by a combination of forces. The formation of such nanostructures is a bottom-up approach to fabrication. nih.gov Organic nanoparticles can be synthesized from organic molecules and are typically 100 nm or smaller. mdpi.com The formation of polymer nanostructures, for instance, results from the aggregation of self-assembled amphiphilic molecules. nih.gov The synthesis of one-dimensional nanostructures like nanowires is essentially a crystallization process involving nucleation and growth. berkeley.edu
When deposited on a substrate, this compound can form highly ordered thin films and undergo crystallization. rsc.org The growth of these films is a non-equilibrium process influenced by deposition parameters. tib.eu Studies on similar acene-based molecules have shown that they can be thermally assembled into large crystals. researchgate.netunl.edu The organization within these films is critical for potential applications in organic electronics. The process often involves a complex interplay of molecule-substrate and molecule-molecule interactions. tib.eu Research on other organic molecules has demonstrated that thin film growth can be influenced by factors like substrate temperature and deposition rate, leading to different crystalline structures and morphologies. tib.eu For instance, the formation of nanostructures from thin metallic films is influenced by the initial layer thickness and annealing temperature. beilstein-journals.org
A study on 2-dodecylanthracene (a structural isomer) showed it can form supramolecular thin films through a solvent-free process and undergo several crystallization phases upon thermal treatment. researchgate.net This suggests that this compound likely exhibits similar behavior, forming well-defined crystalline architectures.
| Structure Type | Formation Principle | Key Influencing Factors |
|---|---|---|
| Micelles/Vesicles | Hydrophobic effect in polar solvents | Solvent polarity, concentration, temperature |
| Nanofibers/Nanowires | Anisotropic growth driven by π-π stacking and van der Waals forces | Solvent, temperature, molecular design |
| Thin Films/Crystals | Deposition and controlled crystallization on a substrate | Substrate type, deposition rate, annealing temperature |
Driving Forces for Self-Assembly
The self-assembly of this compound into ordered architectures is propelled by a combination of non-covalent interactions.
Hydrophobic Effect: In polar solvents, the tendency of the nonpolar anthracene core and dodecyl chain to avoid contact with water molecules drives them to aggregate. This is a primary force in the formation of micelles and vesicles. mdpi.com
π-π Stacking: The planar aromatic rings of the anthracene cores have a strong tendency to stack on top of each other. This interaction is a major contributor to the formation of ordered, one-dimensional structures like nanofibers and the packing within crystalline films. beilstein-journals.org The energy of these interactions typically ranges from 5 to 40 kJ·mol⁻¹. researchgate.net
These forces act in concert to determine the final, most thermodynamically stable supramolecular structure. mdpi.com
| Driving Force | Description | Affected Structures |
|---|---|---|
| Hydrophobic Effect | Exclusion of nonpolar molecules from a polar solvent, primarily an entropic effect. mdpi.com | Micelles, Vesicles |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. beilstein-journals.org | Nanofibers, Nanowires, Crystalline Films |
| Van der Waals Interactions | Weak, short-range electrostatic attractions between uncharged molecules. sigmaaldrich.com | All self-assembled structures, particularly important for alkyl chain packing. |
Modulation of Self-Assembly by External Stimuli
The self-assembly process of molecules like this compound is not static and can be influenced by external stimuli, allowing for dynamic control over the resulting supramolecular architectures.
Temperature: Temperature can significantly affect the balance of forces driving self-assembly. Increasing temperature can disrupt weaker van der Waals interactions and affect the hydrophobic effect, potentially leading to disassembly or reorganization into different structures. researchgate.net Thermal annealing is a common technique used to promote crystal growth and improve order in thin films. researchgate.netunl.edu
Solvent: The choice of solvent is crucial as it mediates the intermolecular interactions. Changing the solvent polarity can dramatically alter the self-assembly process. For instance, in a good solvent for both the aromatic core and the alkyl chain, self-assembly may not occur, whereas in a selective solvent, well-defined aggregates will form. The composition of a solvent mixture can also be used to tune the morphology of the resulting nanostructures. nih.gov
The ability to control self-assembly with external triggers is a key area of research for the development of "smart" materials with tunable properties. researchgate.netnih.gov
Functionalization Strategies for Self-Assembled Systems
The self-assembly of this compound into ordered supramolecular architectures is intrinsically governed by a delicate balance of intermolecular forces, including π-π stacking of the aromatic anthracene cores and van der Waals interactions involving the aliphatic dodecyl chains. Strategic functionalization of the this compound molecule offers a powerful approach to precisely manipulate these interactions, thereby enabling the rational design and construction of novel nanomaterials with tailored properties and functions. These strategies focus on introducing specific chemical moieties to the anthracene core to direct the assembly process and to impart new functionalities to the resulting supramolecular structures.
The modification of the anthracene backbone with various functional groups can lead to the formation of distinct supramolecular architectures. mdpi.com The large, conjugated π-system of the anthracene unit provides a versatile platform for creating robust photophysical and photochemical properties, such as rich absorption and emission spectra and high fluorescence quantum yields. mdpi.com The introduction of functional groups can significantly influence the solid-state order, crystal morphology, and optical properties of anthracene-based materials. acs.orgnih.gov
One key strategy involves the introduction of substituents that can modulate the intermolecular forces driving self-assembly. For instance, the attachment of groups capable of hydrogen bonding, such as carboxylic acids, can introduce directional interactions that guide the formation of specific architectures. The self-assembly of 9-anthracene carboxylic acid on a silver surface, for example, demonstrates polymorphism, forming various ordered phases depending on the surface density of the molecules. mdpi.com This highlights the critical role of the functional group in dictating the final supramolecular arrangement.
Another effective functionalization approach is the introduction of bulky or shape-directing groups to control the steric hindrance and spatial arrangement of the molecules. Silylethyne functionalization has been shown to be a remarkable method for stabilizing acenes and tuning their solid-state order, leading to materials with either edge-to-face or face-to-face packing. nih.gov For example, the use of large triisopropylsilyl (TIPS) substituents can isolate the anthracene chromophores, resulting in plate-shaped crystals with bright emission. acs.org In contrast, smaller trimethylsilyl (B98337) groups can lead to the formation of fibrous, needle-shaped crystals with efficient waveguiding properties. acs.org These findings suggest that by strategically placing bulky substituents on the anthracene core of this compound, it would be possible to control the dimensionality and morphology of the resulting self-assembled structures.
Furthermore, functionalization can be employed to introduce responsive moieties that allow for the dynamic control of the self-assembled system. The incorporation of photo-responsive groups, such as the anthracene moiety itself which can undergo photodimerization, can be used to crosslink and stabilize the assemblies. sjtu.edu.cnnih.gov This reversible dimerization can also be used to control the aggregation and disaggregation of the supramolecular structures. nih.gov
The introduction of hydrophilic or amphiphilic character through functionalization is another powerful strategy. Attaching hydrophilic groups, such as sugars or cyclodextrins, to the hydrophobic this compound scaffold can lead to the formation of amphiphilic molecules that self-assemble into complex nanostructures like micelles, vesicles, or nanofibers in aqueous media. sjtu.edu.cnnih.govacs.org For example, an amphiphilic anthracene-functionalized β-cyclodextrin has been shown to self-assemble into spherical particles through a multi-micelle aggregation process. sjtu.edu.cnnih.gov
The following table summarizes the impact of different functionalization strategies on the self-assembly and properties of anthracene derivatives, providing insights into potential strategies for this compound.
| Functional Group/Strategy | Effect on Self-Assembly | Resulting Properties | Reference |
| Silylethyne Groups (e.g., TIPS, TMS) | Controls solid-state packing (edge-to-face vs. face-to-face). Influences crystal morphology (plates vs. needles). | Tunable optical and waveguiding properties. Enhanced stability. | acs.orgnih.gov |
| Carboxylic Acid | Introduces directional hydrogen bonding. Leads to polymorphic structures. | Formation of well-defined, ordered phases. | mdpi.com |
| β-Cyclodextrin | Creates amphiphilicity. Drives self-assembly in water via multi-micelle aggregation. | Formation of spherical micro- and nanoparticles. | sjtu.edu.cnnih.gov |
| Photodimerization of Anthracene | Crosslinks and stabilizes self-assembled structures. Allows for reversible aggregation. | Enhanced stability of assemblies. Photo-responsive materials. | sjtu.edu.cnnih.gov |
| Carbohydrate Moieties | Induces chiral self-assembly in aqueous solutions. | Formation of chiral, fiber-like nanostructures. | acs.org |
These examples demonstrate that the functionalization of the anthracene core is a versatile and powerful tool for engineering the self-assembly of this compound. By carefully selecting the appropriate functional groups, it is possible to control the intermolecular interactions, direct the formation of specific supramolecular architectures, and impart novel functionalities for a wide range of applications in materials science and nanotechnology.
Applications in Advanced Materials and Device Technologies
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters
9-n-Dodecylanthracene and its parent compound, anthracene (B1667546), have played a significant role in the evolution of OLED technology. rsc.org These materials are integral to the development of efficient and stable light-emitting devices for displays and solid-state lighting.
Anthracene derivatives are versatile materials in OLEDs, serving multiple functions within the device architecture. rsc.org They can act as:
Emitting Materials: Anthracene's inherent blue fluorescence makes its derivatives, including this compound, suitable as blue emitters. mdpi.com The dodecyl chain can influence the solid-state packing and morphology of the emissive layer, which in turn affects the emission color and efficiency. By modifying the anthracene core with various substituents, the emission color can be tuned from blue to red. rsc.org
Host Materials: Due to their wide energy gap, anthracene derivatives can serve as host materials for fluorescent or phosphorescent dopants. mdpi.com In a host-dopant system, the host material facilitates charge transport and transfers energy to the dopant, which then emits light of a specific color. The high triplet energy of some anthracene derivatives makes them suitable hosts for harvesting both singlet and triplet excitons, leading to higher device efficiencies. nih.gov
Transporting Materials: Anthracene derivatives can also be utilized as hole-transporting or electron-transporting materials, contributing to balanced charge injection and transport within the OLED. rsc.orgresearchgate.net
The introduction of a dodecyl chain in this compound primarily enhances its solubility, which is advantageous for solution-based processing of OLEDs. However, the long alkyl chain can also impact the thermal stability and intermolecular interactions, which are critical parameters for device performance and longevity. rsc.org
Efficient OLED performance relies on balanced charge injection and transport to the emissive layer, where charge carriers recombine to form excitons (bound electron-hole pairs). cam.ac.uk In anthracene-based emitters, both singlet and triplet excitons are generated in a 1:3 ratio. nih.gov
Charge Transport: The planar structure of the anthracene core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. researchgate.net The charge carrier mobility in anthracene derivatives can be influenced by the nature and position of substituents. google.com.tw While the dodecyl group in this compound improves processability, its bulky and insulating nature might slightly hinder intermolecular charge hopping compared to more compact derivatives. However, proper molecular design can mitigate this effect. acs.org
Exciton (B1674681) Dynamics: The fate of the generated excitons determines the device's efficiency. In fluorescent OLEDs, only the singlet excitons decay radiatively to produce light. wikipedia.org However, various mechanisms can be exploited to harness the energy of the non-radiative triplet excitons:
Triplet-Triplet Annihilation (TTA): Two triplet excitons can interact to form one higher-energy singlet exciton, which then decays radiatively. This process can significantly enhance the fluorescence efficiency. acs.org
Thermally Activated Delayed Fluorescence (TADF): In molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, triplet excitons can be converted to singlet excitons via reverse intersystem crossing (rISC), followed by radiative decay from the singlet state. nih.gov
Energy Transfer: In host-dopant systems, the host's triplet excitons can be transferred to an emissive dopant. nih.gov An anthracene derivative host can efficiently transfer energy to a radical emitter, enabling efficient near-infrared (NIR) electroluminescence. nih.gov
Transient electroluminescence studies on anthracene-based OLEDs have provided insights into the complex processes of charge trapping, recombination, and exciton quenching that influence device performance. aip.org
The dodecyl chain in this compound makes it particularly suitable for solution-based fabrication techniques, which offer advantages in terms of cost and large-area manufacturing over traditional thermal evaporation methods. mdpi.comjst.go.jp
Solution Processing: Techniques like spin coating, inkjet printing, and screen printing can be used to deposit thin films of this compound from solution. nih.gov The solubility imparted by the dodecyl group allows for the formation of uniform and high-quality films, which are essential for device performance.
Thermal Evaporation: While solution processing is an advantage, anthracene derivatives can also be deposited via thermal evaporation in a vacuum chamber. aip.org This method provides precise control over the film thickness and purity. The thermal properties of this compound, such as its melting and glass transition temperatures, are important considerations for this process. mdpi.comunl.edu
Device Architecture: OLEDs are typically fabricated by sequentially depositing various organic layers and electrodes onto a substrate. wikipedia.org A typical structure might include a hole injection layer, a hole transport layer, an emissive layer (which could be this compound), an electron transport layer, and an electron injection layer, all sandwiched between two electrodes. aip.org
Organic Photovoltaics (OPVs) and Charge Separation Research
In the realm of organic photovoltaics, the primary function of organic semiconductors is to absorb light, generate excitons, and efficiently separate these excitons into free charge carriers (electrons and holes) that can be collected at the electrodes. researchgate.net Anthracene derivatives, while more commonly known for their emissive properties, can also play a role in OPV research, particularly in understanding the fundamental processes of charge separation.
While there is limited specific research on this compound in OPVs, its properties as an organic semiconductor with a defined energy gap and charge transport capabilities make it a potential candidate for use as a donor material or as a component in ternary blend solar cells. The dodecyl chain could influence the morphology of the bulk heterojunction, which is crucial for efficient charge separation and transport. umich.edu Furthermore, studying the photophysics of blends containing this compound could provide valuable insights into the mechanisms of exciton diffusion and dissociation in organic solar cells. acs.org
Organic Field-Effect Transistors (OFETs) and Semiconductor Research
Organic field-effect transistors are fundamental building blocks for next-generation flexible and low-cost electronics. nih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. researchgate.net
Anthracene and its derivatives have been investigated as active materials in OFETs due to the strong intermolecular interactions afforded by their planar structure, which can lead to high charge carrier mobility. researchgate.net The dodecyl group in this compound serves to improve the material's processability from solution, enabling the use of low-cost fabrication techniques like spin-coating or printing to create the semiconductor layer. jst.go.jp
The performance of an OFET based on an anthracene derivative is highly dependent on the molecular packing in the solid state. A herringbone packing motif is often observed for anthracene derivatives, which is conducive to efficient two-dimensional charge transport. researchgate.net The long dodecyl chain of this compound will influence this packing and the resulting thin-film morphology.
Research into OFETs based on anthracene derivatives also contributes to a fundamental understanding of charge transport in organic solids. researchgate.net By systematically modifying the chemical structure, such as the length and position of the alkyl chains, researchers can study the relationship between molecular structure, solid-state packing, and charge mobility. Furthermore, OFETs can be used as platforms to investigate other electronic phenomena, such as the photoresponse of the material, making them useful for applications in phototransistors. frontiersin.orgrsc.org The use of dopants in the contact regions of OFETs is a strategy to improve charge injection, and the interaction of these dopants with the anthracene semiconductor is an area of active research. icmab.es
Fluorescent Sensors and Probes for Chemical and Biological Analytes
The inherent fluorescence of the anthracene moiety makes its derivatives, including this compound, attractive candidates for the development of fluorescent sensors and probes. rsc.orgnih.gov These sensors operate by changing their fluorescence properties (e.g., intensity, wavelength, or lifetime) upon interaction with a specific analyte. mdpi.commdpi.com
The principle behind a fluorescent sensor involves a receptor unit that selectively binds to the target analyte and a fluorophore (in this case, the anthracene core) that signals this binding event through a change in its emission. mdpi.com The dodecyl chain in this compound can play several roles in this context:
Solubility: It can enhance the solubility of the sensor molecule in the desired medium, whether it be an organic solvent or an aqueous environment (with appropriate functionalization).
Microenvironment: The long alkyl chain can create a hydrophobic microenvironment that may influence the binding affinity and selectivity of the receptor for the analyte.
Aggregation Effects: In some cases, the presence of an analyte can induce aggregation or disaggregation of the sensor molecules, leading to a significant change in fluorescence. This is known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). nih.gov The dodecyl chain can modulate these aggregation properties.
Anthracene-based fluorescent probes have been developed for the detection of a wide range of analytes, including metal ions, pH, and various biological macromolecules like proteins and DNA. nih.gov While specific applications of this compound as a sensor are not widely reported, its fundamental structure provides a platform for the design of new fluorescent probes. By chemically modifying the anthracene core or the dodecyl chain with specific recognition elements, it is possible to create sensors tailored for particular chemical or biological targets. nih.gov
Principles of Anthracene-Based Fluorescent Sensing
Fluorescent sensors are compounds that exhibit a change in their fluorescence properties upon interaction with a specific analyte. frontiersin.org The fundamental principle involves a fluorophore, a unit that absorbs light at a specific wavelength and emits it at a longer wavelength, a phenomenon known as the Stokes shift. rsc.orgrsc.org In anthracene-based sensors, the anthracene moiety serves as the fluorophore. The sensing mechanism relies on the modulation of its fluorescence emission. rsc.org
The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, can be significantly altered or "quenched" by the chemical environment. rsc.org A fluorescent chemosensor is typically composed of a binding site (receptor) designed to interact with a target analyte, the fluorophore (e.g., anthracene), and a mechanism to communicate between them. frontiersin.org This interaction can lead to several outcomes:
Fluorescence Quenching ("Turn-Off"): The analyte's binding can suppress the fluorescence, leading to a decrease in signal intensity. umich.edu
Fluorescence Enhancement ("Turn-On"): The interaction can block a non-radiative decay pathway, such as photoinduced electron transfer (PET), causing a significant increase in fluorescence intensity. umich.edu "Turn-on" sensors are often preferred due to a higher signal-to-noise ratio against a dark background. umich.edu
Ratiometric Sensing: In more complex sensors, the binding event causes a shift in the emission wavelength, allowing for the measurement of the ratio of intensities at two different wavelengths. umich.edumdpi.com This method provides an internal calibration that can correct for variations in probe concentration or excitation intensity. umich.edu
For these sensors to be effective, especially in biological contexts, they must possess high brightness, which is a product of the extinction coefficient and quantum yield. umich.edu
Detection Mechanisms for Specific Analytes
The detection of specific analytes by fluorescent sensors is governed by precise chemical interactions that modulate the fluorophore's emission. mdpi.comsemanticscholar.org The design of the sensor's receptor unit is crucial for achieving selectivity towards a particular target. frontiersin.org Common mechanisms include:
Photoinduced Electron Transfer (PET): In the absence of an analyte, an electron transfer occurs from a receptor to the excited fluorophore, quenching the fluorescence. nih.gov When the analyte binds to the receptor, this electron transfer is prevented, "turning on" the fluorescence. This is a common strategy for detecting metal ions. nih.gov
Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the transfer of energy from an excited donor fluorophore to an acceptor chromophore. The presence of the analyte can alter the distance or orientation between the donor and acceptor, changing the FRET efficiency and thus the emission spectrum. mdpi.com
Intramolecular Charge Transfer (ICT): In these systems, the analyte interacts with the sensor molecule, altering the electron distribution and the energy of the ICT excited state, which in turn modifies the fluorescence emission wavelength or intensity. mdpi.com
Reaction-Based Sensing (Chemodosimeters): In this approach, the analyte participates in an irreversible chemical reaction with the sensor molecule, triggering a change in fluorescence. rsc.org For example, a highly selective "turn-on" sensor for Palladium (II) ions was developed where the ion triggers the cleavage of an allyl-ether bond, leading to a structural change that un-quenches the fluorescence. rsc.org
While the anthracene core is a well-established fluorophore, specific studies detailing the use of this compound as a primary chemosensor for particular analytes were not prominent in the surveyed literature. However, its structure is amenable to the incorporation of receptor groups that could facilitate sensing based on the principles described.
Scintillation Materials for Radiation Detection
Scintillation materials are substances that absorb high-energy radiation, such as gamma rays or neutrons, and convert that energy into pulses of light. olikrom.com This process, known as scintillation, is a cornerstone of radiation detection in fields ranging from medical imaging to high-energy physics. olikrom.comnih.gov
Organic materials, particularly those containing conjugated aromatic ring systems like anthracene, are effective scintillators. frontiersin.org The fundamental mechanism involves the incident radiation exciting the molecules of the material to higher electronic states. olikrom.com As these excited molecules relax back to their ground state, they emit photons, typically in the visible or near-ultraviolet range. olikrom.com The intensity of the light produced is proportional to the energy of the absorbed radiation. olikrom.com
Anthracene itself is a classic organic scintillator known for its fast response time. olikrom.com The incorporation of a long alkyl chain, as in this compound, does not alter the core scintillating properties of the anthracene unit but significantly enhances its utility. The dodecyl chain improves solubility and compatibility with host materials, such as polymer matrices or organic solvents. olikrom.com This allows for the creation of plastic and liquid scintillators, which are cost-effective, can be manufactured in large volumes or flexible shapes, and are widely used in radiation monitoring and research. olikrom.commdpi.com
Photochromic and Mechanochromic Materials
Photochromic and mechanochromic materials are classes of "smart" materials that change their optical properties in response to external stimuli.
Photochromism is a reversible transformation of a chemical species between two forms, A and B, which have different absorption spectra, induced in at least one direction by electromagnetic radiation. olikrom.comresearchgate.net This light-induced color change can be reversed by a different wavelength of light or by heat. olikrom.com Research has shown that anthracene derivatives can exhibit photochromic properties. For instance, coordination polymers based on anthracene-9,10-dicarboxylic acid display electron transfer photochromism, where light triggers the formation of stable radical species that alter the material's color and magnetic properties. nih.gov This demonstrates the potential of the anthracene core to participate in photo-responsive systems.
Mechanochromism or Mechanofluorochromism (MFC) refers to a change in color or fluorescence emission, respectively, in response to mechanical force such as grinding, shearing, or pressure. researchgate.netrsc.org This phenomenon is often observed in materials where mechanical stimuli alter the molecular packing in the solid state, leading to changes in intermolecular interactions and, consequently, different photophysical properties. researchgate.net Molecules that exhibit aggregation-induced emission (AIE) are often found to be mechanofluorochromic. rsc.org
While the potential for these properties exists within the anthracene framework, specific studies demonstrating photochromic or mechanochromic behavior in this compound were not identified in the reviewed literature.
Polymer Science and Functional Materials
The creation of functional polymers—macromolecules with specific, tailored properties—is a major goal in materials science. routledge.com One common strategy is the incorporation of functional molecules into a polymer backbone to impart desired characteristics such as fluorescence, conductivity, or catalytic activity. mdpi.comrsc.org
This compound is particularly well-suited for this purpose. Its structure consists of two key parts:
The Anthracene Core: This is the "functional" part, providing strong blue fluorescence.
The n-Dodecyl Chain: This is the "compatibilizing" part. The long, flexible, and nonpolar alkyl chain acts as a solubilizing tail, allowing the otherwise rigid and crystalline anthracene moiety to be blended into polymer matrices. olikrom.com
This molecular design enables the straightforward creation of functional materials. For example, by dissolving this compound into a polymer melt or solution before processing, one can create bulk materials that are fluorescent. Such materials have applications in areas like solid-state lighting, optical sensors, and as previously mentioned, plastic scintillators for radiation detection. olikrom.commdpi.com The functionalization of polymers with such molecules can be achieved through non-covalent blending or by designing monomers that can be co-polymerized into the main chain. rsc.orgrsc.org
Catalytic Systems and Modulation of Reactivity
While often viewed as a photophysically active but chemically stable molecule, the anthracene moiety can participate in and be used to study chemical reactions. Research shows that this compound can serve as both a model compound for reactivity studies and as a key ligand in advanced catalytic systems.
As a model compound, this compound (abbreviated DDA) has been used to understand the complex chemistry of heavy hydrocarbons like asphaltenes found in crude oil. umich.edu By studying its pyrolysis at high temperatures, researchers can deduce general reaction networks and kinetics relevant to heavy oil processing and catalyst deactivation. umich.edu
More directly, the dodecylanthracene unit has been incorporated as a ligand in a molecular catalyst, demonstrating how its environment can modulate its chemical reactivity. rsc.org A Rhenium(I) complex, [Re(C12Anth-py2)(CO)3Br], where C12Anth is a dodecylanthracene-derived ligand, was shown to exhibit threefold different reactivity depending on its physical state. rsc.org This modulation highlights how a catalyst's environment can drastically alter its function.
| Catalyst Environment | Observed Catalytic Reaction | Primary Product |
|---|---|---|
| Homogeneous Solution | Oxidative Esterification | Ester (e.g., Isopropyl Benzoate) |
| Embedded in Covalent Organic Framework (COF) | Reductive Etherification | Ether |
| Co-incubated with COF (not embedded) | Transfer Hydrogenation | Alcohol |
This research demonstrates that the dodecylanthracene ligand is not merely a spectator but part of a sophisticated system where confinement within the pores of a Covalent Organic Framework (COF) dramatically switches the catalytic pathway from an oxidation reaction to a reduction reaction. rsc.org
Environmental and Fundamental Biophysical Interactions Excluding Toxicity and Clinical Studies
Photodegradation Pathways and Mechanisms in Environmental Systems
The primary mechanism for the photodegradation of many anthracene (B1667546) derivatives in the presence of light and oxygen is the formation of an endoperoxide. nih.govplos.org This process typically involves the following steps:
Photoexcitation: The anthracene molecule absorbs ultraviolet (UV) light, which excites it to a singlet excited state.
Intersystem Crossing: The molecule may then undergo intersystem crossing to a more stable triplet excited state.
Energy Transfer: The triplet excited state of the anthracene derivative can transfer its energy to molecular oxygen (O₂), converting it into the highly reactive singlet oxygen (¹O₂).
[4+2] Cycloaddition: The singlet oxygen then reacts with the anthracene ring system in a [4+2] cycloaddition reaction to form a 9,10-endoperoxide. nih.govplos.org
This endoperoxide is often an unstable intermediate that can undergo further decomposition, leading to a variety of secondary products. nih.govplos.org The specific nature of these secondary products would depend on the substituents on the anthracene core and the environmental conditions. For 9-n-dodecylanthracene, the dodecyl chain may influence the rate and products of degradation, but the fundamental pathway involving endoperoxide formation is expected to be a key feature of its environmental photodegradation.
Studies on 9,10-dibutoxyanthracene (B1632443) have shown that the endoperoxide can be isolated and identified, and its subsequent decomposition can be tracked over time with continued light exposure. nih.govplos.org The presence of singlet oxygen scavengers has been shown to inhibit this degradation pathway, providing further evidence for the proposed mechanism. nih.govplos.org
It is important to note that while this provides a likely pathway, the actual environmental fate of this compound would also be influenced by factors such as its adsorption to soil and sediment, bioavailability, and potential for microbial degradation, for which specific data is not currently available.
Intermolecular Interactions with Model Biological Systems: A Mechanistic Approach
Specific studies detailing the intermolecular interactions of this compound with model biological systems, such as lipid bilayers or proteins, are not extensively documented in the available scientific literature. However, based on its molecular structure, which combines a planar, hydrophobic aromatic anthracene core with a flexible, nonpolar n-dodecyl aliphatic chain, its primary mode of interaction with biological systems is expected to be driven by hydrophobic effects.
The long dodecyl chain would facilitate the partitioning of the molecule into nonpolar environments, such as the hydrophobic core of lipid membranes or hydrophobic pockets within proteins. The large, planar anthracene group would likely engage in π-stacking interactions with aromatic amino acid residues in proteins or with other aromatic molecules.
There is a lack of specific research in the public domain concerning the cellular uptake mechanisms of this compound in model cell cultures. For hydrophobic molecules of this nature, passive diffusion across the cell membrane is a plausible mechanism of entry. The lipophilic dodecyl chain would favor its dissolution into the lipid bilayer, allowing the molecule to traverse the membrane and enter the cell.
Other potential uptake mechanisms for molecules with similar properties can include various forms of endocytosis, where the cell membrane engulfs the substance to form an intracellular vesicle. However, without specific experimental data for this compound, the predominant uptake pathway remains undetermined.
Anthracene and its derivatives are well-known for their fluorescent properties, making them valuable tools in biophysical studies. mdpi.com The fluorescence of these molecules is often sensitive to the polarity and viscosity of their microenvironment. While specific applications of this compound as a biophysical probe are not widely reported, its structure suggests potential utility in several areas.
The combination of the fluorescent anthracene core and the lipid-like dodecyl tail makes this compound a candidate for a fluorescent membrane probe. Upon incorporation into a lipid bilayer, the dodecyl chain would anchor the molecule within the hydrophobic core, while the anthracene group would report on the local environment. Changes in membrane fluidity or phase transitions could potentially be monitored by observing shifts in the fluorescence emission spectrum, quantum yield, or fluorescence lifetime of the probe. For example, in a more fluid, disordered membrane, the probe might experience a different micropolarity and have more rotational freedom, which would be reflected in its fluorescence characteristics.
The table below outlines the potential biophysical applications of a probe with the structural characteristics of this compound, based on the known properties of other fluorescent membrane probes.
| Potential Application | Probing Mechanism | Potential Observable Change |
| Membrane Fluidity | The mobility and orientation of the anthracene group are influenced by the packing of lipid acyl chains. | Changes in fluorescence anisotropy or polarization. |
| Membrane Polarity | The fluorescence emission of the anthracene moiety can be sensitive to the polarity of its immediate surroundings. | Shifts in the wavelength of maximum fluorescence emission. |
| Lipid Domain Visualization | Preferential partitioning of the probe into specific lipid domains (e.g., liquid-ordered vs. liquid-disordered). | Heterogeneous fluorescence intensity across the membrane. |
| Protein-Lipid Interactions | The probe's fluorescence may be altered upon interaction with membrane proteins. | Quenching or enhancement of fluorescence, or shifts in emission spectra. |
It must be emphasized that this table represents theoretical applications based on the molecule's structure, and specific experimental validation for this compound is not available in the reviewed literature.
Future Research Directions and Emerging Challenges
Development of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and efficient methods for synthesizing 9-n-dodecylanthracene and other anthracene (B1667546) derivatives is a critical area of future research. Current synthetic approaches often involve multi-step processes that may utilize hazardous reagents and solvents. Researchers are now focusing on "green chemistry" principles to minimize environmental impact and improve sustainability. beilstein-journals.orgnih.gov
Key goals for future synthetic strategies include:
Catalytic C-H Activation: Direct functionalization of the anthracene core by activating carbon-hydrogen bonds is a promising route. This would eliminate the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved safety, better reaction control, and easier scalability. Developing flow-based syntheses for this compound could lead to more efficient and reproducible production.
Bio-based Precursors: Investigating the use of renewable resources and bio-based starting materials to construct the anthracene framework or the dodecyl chain would contribute to a more sustainable chemical industry. nih.gov
Solvent-Free and Aqueous Synthesis: Exploring reactions that can be conducted without harmful organic solvents or in water are central tenets of green chemistry. beilstein-journals.orgresearchgate.net
These novel synthetic routes aim to produce this compound and related compounds with high purity and yield while adhering to the principles of sustainable chemistry.
Exploration of Advanced Supramolecular Architectures with Tailored Functionality
The self-assembly of molecules into well-defined, larger structures through non-covalent interactions is a cornerstone of supramolecular chemistry. tue.nl The interplay of the aromatic anthracene core and the flexible dodecyl chain in this compound makes it an excellent candidate for constructing advanced supramolecular architectures. icn2.catrsc.org The long alkyl chain can drive assembly through van der Waals interactions, while the flat anthracene unit can participate in π-π stacking. researchgate.netresearchgate.net
Future research in this area will likely focus on:
Controlling Morphology: Investigating how changes in solvent, temperature, or the introduction of co-assembling molecules can direct the formation of specific nanostructures, such as spheres, rods, wires, or sheets. tue.nl
Host-Guest Chemistry: Designing supramolecular assemblies based on this compound that can encapsulate other molecules ("guests"). numberanalytics.com This could lead to applications in sensing, catalysis, and controlled release systems.
Multi-component Systems: Creating complex architectures by co-assembling this compound with other functional molecules, such as electron donors or acceptors, to create materials with emergent electronic or photophysical properties.
Dynamic and Responsive Materials: Developing supramolecular systems that can change their structure and function in response to external stimuli like light, pH, or temperature. tue.nlnih.gov
By understanding and controlling the self-assembly of this compound, scientists can create new materials with precisely tailored properties for a wide range of applications.
Integration into Next-Generation Organic Electronic and Optoelectronic Devices
The unique electronic and optical properties of the anthracene core make this compound a promising material for use in organic electronics and optoelectronics. researchgate.netnorthwestern.eduresearchgate.net The dodecyl chain enhances solubility and processability, which are crucial for fabricating devices.
Future research will likely target the integration of this compound and its derivatives into a variety of devices:
Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are known for their blue emission, a key component for full-color displays and solid-state lighting. Research will focus on improving the efficiency, stability, and color purity of OLEDs incorporating this compound as an emitter or host material. researchgate.netnih.gov
Organic Field-Effect Transistors (OFETs): The ordered packing of anthracene units can facilitate charge transport. Scientists will explore how to control the molecular arrangement of this compound in thin films to maximize charge carrier mobility for applications in flexible circuits and sensors. mdpi.comstanford.edursc.orgsigmaaldrich.com
Organic Photovoltaics (OPVs): Anthracene derivatives can function as either electron donors or acceptors in the active layer of solar cells. Future work will involve designing and synthesizing new derivatives of this compound to optimize light absorption and charge separation in OPVs. ttelectronics.com
Photodetectors and Sensors: The interaction of light with this compound can be harnessed to create sensitive photodetectors. Furthermore, changes in its fluorescence upon binding to specific analytes could be exploited for chemical sensing applications.
The ability to tune the electronic properties of this compound through chemical modification will be a key driver of innovation in this field. mdpi.com
Discovery of New Photophysical and Photochemical Phenomena
The interaction of light with molecules can lead to a variety of fascinating and useful phenomena. researchoutreach.orgmsu.edu Anthracene and its derivatives are well-known for their rich photophysics and photochemistry. nih.gov The dodecyl chain in this compound can influence these properties by affecting the molecular environment and intermolecular interactions.
Emerging research directions include:
Aggregation-Induced Emission (AIE): Some molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state. Investigating whether this compound or its derivatives exhibit AIE could open up new applications in sensing and imaging. nih.govrsc.orguvm.eduuvm.edu
Photo-switching and Photochromism: Exploring the possibility of reversibly or irreversibly changing the structure and properties of this compound-based systems with light. rsc.org This could lead to the development of molecular switches and optical memory devices.
Energy and Electron Transfer: Studying the dynamics of energy and electron transfer between this compound and other molecules in close proximity. nih.govacs.org This is fundamental to its application in OLEDs and OPVs.
Nonlinear Optical Properties: Investigating the response of this compound to high-intensity light, which could lead to applications in optical communications and data processing. researchgate.net
A deeper understanding of the photophysical and photochemical behavior of this compound will be crucial for unlocking its full potential in light-based technologies.
Computational Design and Predictive Modeling of Novel Anthracene Derivatives
Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to predict the properties of molecules before they are synthesized in the lab. neuroquantology.comneuroquantology.commdpi.comresearchgate.net This approach can significantly accelerate the discovery and development of new materials.
For this compound and its derivatives, computational modeling can be used to:
Predict Electronic and Optical Properties: Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can calculate the absorption and emission spectra, as well as the energy levels of the molecular orbitals, which are crucial for designing materials for electronic and optoelectronic applications. researchgate.net
Model Supramolecular Assembly: Simulating how individual molecules of this compound interact and self-assemble can provide insights into the formation of different nanostructures and guide the design of experiments to control this process.
Screen for New Functionalities: High-throughput computational screening can be used to rapidly evaluate a large number of virtual anthracene derivatives for specific properties, such as high charge mobility or strong light absorption, allowing researchers to prioritize the most promising candidates for synthesis. nih.govresearchgate.net
Elucidate Reaction Mechanisms: Computational modeling can help to understand the detailed mechanisms of photochemical reactions, providing insights that are often difficult to obtain through experiments alone. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 9-n-Dodecylanthracene, and how can reaction yields be optimized?
- Answer : The synthesis typically employs Wittig reactions or Suzuki-Miyaura couplings to introduce the dodecyl chain. For analogous anthracene derivatives (e.g., trans-9-(2-phenylethenyl)anthracene), phosphonium salt precursors are reacted under reflux conditions (THF, 24 hours) with yields of 80–95% . Key optimization parameters include:
- Temperature : Maintain reflux to ensure complete reaction.
- Stoichiometry : Use a 1:1.2 molar ratio of anthracene derivative to dodecyl halide.
- Purification : Column chromatography (silica gel, hexane/DCM gradient) removes unreacted dodecyl bromide.
- Example reaction table:
| Step | Conditions | Yield |
|---|---|---|
| Phosphonium salt synthesis | THF, reflux | 80–95% |
| Wittig coupling | DCM, 12 hours | 70–85% |
Q. What safety protocols are critical when handling 9-n-Dodecylanthracene in photochemical studies?
- Answer :
- PPE : Nitrile gloves (inspected pre-use) and flame-retardant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of degraded products .
- Storage : Avoid long-term storage; degradation may increase hazards (e.g., peroxide formation) .
- Disposal : Follow EPA guidelines for halogenated waste (if applicable) .
Q. Which analytical techniques are most effective for characterizing 9-n-Dodecylanthracene purity and structure?
- Answer :
- HPLC : Use C18 columns with MeOH:H2O (90:10) mobile phase; ≥99% purity confirmed by retention time .
- <sup>1</sup>H/<sup>13</sup>C NMR : Compare experimental peaks (CDCl3, 400 MHz) with DFT-predicted shifts .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]<sup>+</sup>) with <1 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Answer :
Solvent Effects : Model explicit solvent interactions (e.g., COSMO-RS) in DFT calculations .
Variable-Temperature NMR : Assess dodecyl chain conformational flexibility (e.g., rotational barriers) .
Cross-Validation : Combine UV-Vis, fluorescence, and IR to validate electronic transitions .
Q. What strategies optimize the aggregation behavior of 9-n-Dodecylanthracene in solvent matrices for OLED applications?
- Answer :
- Solvent Polarity Screening : Test toluene (non-polar) vs. DMSO (polar) to study π-π stacking .
- Concentration-Dependent Studies : Use fluorescence quenching assays to identify critical aggregation concentrations .
- Morphological Analysis : TEM or AFM imaging to correlate aggregation with photoluminescence efficiency .
Q. How should discrepancies in reaction yields between batch syntheses be systematically investigated?
- Answer :
- DOE (Design of Experiments) : Vary temperature, catalyst loading, and stirring rates to identify critical factors .
- Byproduct Analysis : GC-MS to detect side products (e.g., dehalogenated species) .
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR to optimize endpoint .
Data Reporting and Validation
Q. What methodologies ensure reproducibility in reporting photophysical properties of 9-n-Dodecylanthracene?
- Answer :
- Standardized Conditions : Report λmax (UV-Vis) in degassed solvents at 25°C .
- Quantum Yield Calibration : Use integrating sphere with reference standards (e.g., quinine sulfate) .
- Error Margins : Include triplicate measurements ± standard deviation in publications .
Q. How can researchers validate the absence of unreacted starting materials in 9-n-Dodecylanthracene batches?
- Answer :
- TLC Monitoring : Hexane:ethyl acetate (9:1) to track reactant consumption .
- HPLC Spiking : Add pure dodecyl bromide to confirm separation from the product .
- Elemental Analysis : Compare experimental vs. theoretical C/H ratios (<0.3% error) .
Safety and Regulatory Compliance
Q. What documentation is required for international shipping of 9-n-Dodecylanthracene under REACH?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
